molecular formula C18H14ClN3 B2647951 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine CAS No. 1588522-03-5

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2647951
CAS No.: 1588522-03-5
M. Wt: 307.78
InChI Key: YXBOMELQHURSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine is a triazolobenzodiazepine derivative. This compound is known for its potential pharmacological activities, particularly in the central nervous system. It is structurally related to other benzodiazepines and triazolobenzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one with hydrazides under reflux conditions . The key step in this synthesis is the silylation–amination reaction, which allows for the formation of the triazolobenzodiazepine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for thione formation, hydrazides for condensation reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolobenzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine is unique due to its specific substitution pattern, which can influence its pharmacological profile. The presence of the 4-chlorophenyl group and the triazolo ring system distinguishes it from other benzodiazepines and contributes to its unique binding properties and effects .

Properties

IUPAC Name

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOMELQHURSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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